tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate

Lipophilicity Drug-likeness Membrane permeability

tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate (CAS 1858255-37-4) is a chiral pyrrolidine derivative featuring an N-Boc protecting group, a 4-hydroxyl substituent, and a benzylaminomethyl side chain at the 3-position. With a molecular formula of C₁₇H₂₆N₂O₃ and a molecular weight of 306.4 g/mol, this compound serves as a protected heterocyclic building block for medicinal chemistry and pharmaceutical intermediate applications.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
CAS No. 1858255-37-4
Cat. No. B1475650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate
CAS1858255-37-4
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)CNCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-11-14(15(20)12-19)10-18-9-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3
InChIKeySVSJLQFWKYTFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate (CAS 1858255-37-4): A Boc-Protected Chiral Pyrrolidine Building Block


tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate (CAS 1858255-37-4) is a chiral pyrrolidine derivative featuring an N-Boc protecting group, a 4-hydroxyl substituent, and a benzylaminomethyl side chain at the 3-position [1]. With a molecular formula of C₁₇H₂₆N₂O₃ and a molecular weight of 306.4 g/mol, this compound serves as a protected heterocyclic building block for medicinal chemistry and pharmaceutical intermediate applications . Its computed XLogP3 of 2.1 and six rotatable bonds distinguish it physicochemically from closely related analogs that lack the methylene spacer or the benzyl moiety, imparting differentiated lipophilicity and conformational flexibility that influence downstream synthetic utility and pharmacokinetic potential of derived final compounds [2].

Why Substituting tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate with In-Class Analogs Is Not Scientifically Sound


Although several N-Boc-4-hydroxypyrrolidine derivatives are commercially cataloged as 'pyrrolidine building blocks,' they are not functionally equivalent in synthesis or downstream pharmacology. The target compound uniquely combines a benzylamino group attached via a methylene spacer at the 3-position with a 4-hydroxyl group. Removing the benzyl group (primary amine analog, CAS 773826-73-6) reduces computed lipophilicity by ~20-fold (XLogP3 2.1 → 0.1) and eliminates three rotatable bonds, fundamentally altering the physicochemical profile of any derived ligand [1]. Eliminating the methylene spacer (direct benzylamino analog, CAS 138026-89-8) removes one rotatable bond and reduces XLogP3 to 1.4, constraining conformational freedom and lowering lipophilicity [2]. Relocating the hydroxyl from the 4- to the 3-position (CAS 1072828-07-9) preserves molecular weight but drops XLogP3 to 1.5 and alters hydrogen-bonding geometry, which can reshape pharmacophore interactions [3]. These structural variations are not interchangeable: each change measurably alters computed molecular properties that correlate with membrane permeability, metabolic stability, and target-binding kinetics, making generic substitution a potential source of irreproducibility in medicinal chemistry campaigns [4].

Quantitative Comparative Evidence for tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate (1858255-37-4) vs. Closest Analogs


XLogP3 Lipophilicity Superiority of the Target Compound Compared to the Primary Amine Analog (CAS 773826-73-6)

The target compound (CAS 1858255-37-4) exhibits a computed XLogP3-AA of 2.1, compared to a value of 0.1 for the primary amine analog tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 773826-73-6). This represents a 20-fold difference in the computed octanol-water partition coefficient, which is predictive of significantly greater passive membrane permeability for the target compound according to established drug-likeness models [1]. Both values were computed using the same XLogP3 3.0 algorithm within PubChem, ensuring cross-study comparability [2].

Lipophilicity Drug-likeness Membrane permeability

XLogP3 Lipophilicity Advantage of the Target Over the Direct Benzylamino Analog (CAS 138026-89-8) Lacking the Methylene Spacer

The target compound (XLogP3 = 2.1) exhibits a +0.7 log unit increase in computed lipophilicity compared to the direct benzylamino analog trans-1-Boc-3-(benzylamino)-4-hydroxypyrrolidine (CAS 138026-89-8, XLogP3 = 1.4), which lacks the methylene spacer between the pyrrolidine ring and the benzylamino nitrogen [1]. This ~5-fold difference in partition coefficient arises solely from the insertion of one methylene (–CH₂–) group, demonstrating that the spacer makes a measurable contribution to overall molecular lipophilicity [2].

Lipophilicity Linker chemistry Structure-activity relationship

Increased Conformational Flexibility (Rotatable Bond Count) of the Target Versus the Direct Benzylamino and Primary Amine Analogs

The target compound possesses six rotatable bonds, compared to five for the direct benzylamino analog (CAS 138026-89-8) and three for the primary amine analog (CAS 773826-73-6) [1]. The additional rotatable bond in the target versus the direct benzylamino analog reflects the methylene spacer, which decouples the benzylamino group from the pyrrolidine ring, permitting a wider conformational sampling of the pendant aromatic ring [2]. Higher rotatable bond count is associated with increased entropic penalty upon binding but can also enable induced-fit recognition across a broader range of protein binding pockets; the optimal count typically ranges from 1–10 for oral drug candidates [3].

Conformational flexibility Ligand binding entropy Molecular design

XLogP3 Differentiation of the 4-Hydroxy Target from the 3-Hydroxy Positional Isomer (CAS 1072828-07-9)

The target compound (4-hydroxy isomer, XLogP3 = 2.1) is 0.6 log units more lipophilic than its 3-hydroxy positional isomer tert-butyl 3-[(benzylamino)methyl]-3-hydroxypyrrolidine-1-carboxylate (CAS 1072828-07-9, XLogP3 = 1.5), despite identical molecular formula (C₁₇H₂₆N₂O₃) and molecular weight (306.4 g/mol) [1]. This difference arises from the distinct intramolecular hydrogen-bonding environment: the 4-OH in the target compound is positioned trans to the aminomethyl substituent, potentially reducing solvent-exposed H-bond capacity relative to the 3-OH isomer where the hydroxyl and aminomethyl groups are geminally disposed on the same carbon [2].

Regioisomerism Hydrogen-bonding geometry Lipophilicity

Class-Level Potency Enhancement by N-Benzylation of Aminomethyl-Pyrrolidines: Evidence from Alpha-Mannosidase Inhibition

In a class-level study on pyrrolidine-3,4-diol alpha-mannosidase inhibitors, the benzylaminomethyl derivative (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol exhibited a Ki of 7.4 μM (7,400 nM), while the corresponding primary amine (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol showed a Ki of 1,310,000 nM (1.31 mM) — a ~177-fold potency loss upon removal of the benzyl group [1]. Although these data are from a different pyrrolidine scaffold (3,4-diol vs. 4-hydroxy), they establish the class-level principle that N-benzylation of aminomethyl-pyrrolidines can dramatically enhance target-binding affinity, likely through additional hydrophobic contacts in the enzyme active site [2]. This supports the scientific rationale for selecting the benzylated target compound over the primary amine analog for applications where target engagement is anticipated to benefit from aromatic hydrophobic interactions.

N-Benzylation Alpha-mannosidase Enzyme inhibition Structure-activity relationship

Commercial Purity Availability: 97% (NLT) Option for the Target Compound Versus Standard 95% for Most Analogs

The target compound is available from MolCore at NLT 97% purity (CAS 1858255-37-4), whereas the most widely listed purity specification for the direct benzylamino analog (CAS 138026-89-8) and the primary amine analog (CAS 773826-73-6) across multiple vendors is 95% . The 3-hydroxy positional isomer (CAS 1072828-07-9) is listed at 98% by Leyan, but the 4-hydroxy target compound's NLT 97% specification from an ISO-certified supplier offers a comparable high-purity option for applications requiring stringent impurity control . Purity differences of 2% absolute may be significant in multi-step syntheses where impurities propagate and amplify through subsequent transformations.

Chemical purity Procurement Quality specification Analytical chemistry

Recommended Research and Procurement Application Scenarios for tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate (1858255-37-4)


Medicinal Chemistry: Design of CNS-Penetrant Ligand Candidates Requiring Elevated Lipophilicity

With a computed XLogP3 of 2.1—substantially higher than the primary amine analog (0.1) and the direct benzylamino analog (1.4)—the target compound is the preferred Boc-protected intermediate for constructing CNS-targeted or orally bioavailable ligand series where enhanced passive membrane permeability is desired [1]. Researchers designing kinase inhibitors, GPCR ligands, or enzyme inhibitors that require a basic benzylamine pharmacophore with a flexible tether should select this compound over the less lipophilic alternatives to optimize logP in the derived final compounds [2].

Structure-Based Drug Design: Exploiting the Methylene Spacer for Induced-Fit Binding

The extra rotatable bond provided by the methylene spacer (6 vs. 5 for the direct benzylamino analog) offers an additional conformational degree of freedom that can be critical when targeting proteins with deep or flexible binding pockets requiring induced-fit recognition [1]. Structure-based design teams evaluating flexible docking solutions or conducting SAR by catalog should procure this compound specifically when conformational sampling studies indicate that a more extended, flexible benzylamino presentation is required for optimal target engagement, as opposed to the constrained presentation from the direct-attachment analog [3].

Synthetic Methodology: Multi-Step Synthesis Requiring Orthogonal Protection and Regioselective Derivatization

The Boc-protected pyrrolidine core with both a secondary benzylamine and a 4-hydroxyl group provides three distinct sites for orthogonal functionalization: (1) Boc deprotection to expose the pyrrolidine nitrogen for urea/carbamate/amide coupling; (2) the benzylamino secondary amine for reductive amination or sulfonylation; and (3) the 4-hydroxyl for esterification, etherification, or oxidation to the ketone [1]. This orthogonal reactivity profile, combined with the 97% (NLT) purity option from ISO-certified suppliers, makes the target compound a strategically advantageous intermediate for complex multi-step synthetic routes where impurity carry-through must be minimized .

Academic SAR Studies: Investigating the Contribution of N-Benzylation to Biological Activity

The 177-fold potency difference observed between N-benzylated and primary amine aminomethyl-pyrrolidine congeners in alpha-mannosidase inhibition assays provides a class-level rationale for procuring the target compound in systematic SAR studies exploring the hydrophobic contribution of the benzyl group to target binding [1]. Academic groups conducting medicinal chemistry optimization of pyrrolidine-based ligand series should use this compound as the key N-benzylated intermediate, with the primary amine analog (CAS 773826-73-6) serving as the debenzylated control, to experimentally quantify the benzyl group's contribution to potency, selectivity, and pharmacokinetic properties in their specific target context [2].

Quote Request

Request a Quote for tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.